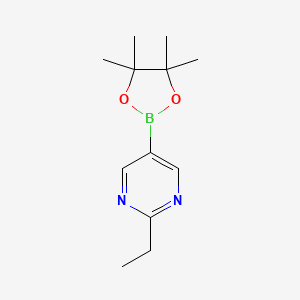

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organoboron compound that features a pyrimidine ring substituted with an ethyl group and a dioxaborolane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine precursor. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out in an organic solvent like xylene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation Reactions: The boron center can be oxidized to form boronic acids or esters.

Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium acetate, used to facilitate borylation.

Solvents: Organic solvents like xylene or dichloromethane are commonly used.

Major Products

Aryl or Vinyl Boronates: Formed through cross-coupling reactions.

Boronic Acids: Resulting from oxidation reactions.

Aplicaciones Científicas De Investigación

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Industry: Utilized in the production of advanced materials and fine chemicals.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its ability to form stable boron-carbon bonds. This property is exploited in cross-coupling reactions where the boron moiety acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or ligand binding in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

Uniqueness

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the ethyl group and the dioxaborolane moiety on the pyrimidine ring allows for versatile applications in synthesis and potential biological activity.

Actividad Biológica

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 741709-61-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, applications in drug discovery, and relevant research findings.

The molecular formula of this compound is C₁₃H₂₀BNO₂ with a molecular weight of 233.11 g/mol. The compound features a pyrimidine ring structure that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀BNO₂ |

| Molecular Weight | 233.11 g/mol |

| CAS Number | 741709-61-5 |

| Boiling Point | Not available |

| Log P | Not specified |

| Solubility | High |

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been studied for its role as an enzyme inhibitor and a potential therapeutic agent in the treatment of diseases such as cancer and viral infections.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines. The incorporation of boron-containing moieties like the dioxaborolane enhances the compound's stability and interaction with biological targets.

Antiviral Properties

Pyrimidine derivatives have also been explored for their antiviral properties. The compound has been implicated in the inhibition of viral replication mechanisms, making it a candidate for further development as an antiviral agent.

Case Studies

- Antiparasitic Activity : A study demonstrated that similar pyrimidine derivatives exhibited potent antiparasitic effects with EC50 values in the nanomolar range. Modifications to the pyrimidine ring were found to significantly influence potency and metabolic stability .

- Inhibition Studies : In vitro studies have shown that the compound does not inhibit cytochrome P450 enzymes at concentrations above 10 μM, suggesting a favorable pharmacokinetic profile .

- Toxicity Assessment : Acute toxicity studies in animal models indicated no significant adverse effects at doses up to 2000 mg/kg, supporting its safety profile for further exploration .

Applications in Drug Discovery

The compound serves as a versatile intermediate in organic synthesis and drug development:

- Synthesis of Anticancer Agents : Used to develop new anticancer drugs by modifying its structure to enhance efficacy and reduce side effects.

- Enzyme Inhibitors : Acts as a probe in biochemical assays to study enzyme interactions and mechanisms.

- Agrochemical Development : Its derivatives are explored for use in agrochemicals due to their biological activity against pests.

Propiedades

IUPAC Name |

2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-6-10-14-7-9(8-15-10)13-16-11(2,3)12(4,5)17-13/h7-8H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESRWWTWEGTKGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677957 |

Source

|

| Record name | 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235450-87-9 |

Source

|

| Record name | 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.